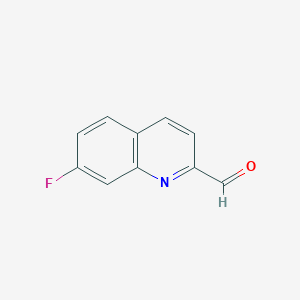

7-Fluoroquinoline-2-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-Fluoroquinoline-2-carbaldehyde is a chemical compound with the molecular formula C10H6FNO and a molecular weight of 175.16 g/mol . It is a derivative of quinoline, a heterocyclic aromatic compound that has been widely used in the field of medicinal chemistry .

Synthesis Analysis

The synthesis of this compound and its derivatives has been reported in the literature. For instance, 2-Chloro-7-fluoroquinoline-3-carbaldehydes were synthesized by the application of Vilsmeier–Haack reaction . The chlorine in the fluoroquinoline-3-carbaldehyde was replaced with various nucleophiles. The aldehyde functional group was also converted to carboxylic acid and imine groups using an oxidizing agent and various amines .

Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline ring with a fluorine atom at the 7th position and a carbaldehyde group at the 2nd position . The presence of these functional groups may influence the compound’s reactivity and biological activity.

Chemical Reactions Analysis

Quinoline derivatives, including this compound, have been synthesized using various methods such as cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .

Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

科学的研究の応用

7-Fluoroquinoline-2-carbaldehyde has been used in a variety of scientific research applications, including organic synthesis, biochemistry, and pharmacology. In organic synthesis, this compound has been used as a starting material for the synthesis of a variety of heterocyclic compounds. In biochemistry, this compound has been used to study the structure and function of proteins and enzymes. In pharmacology, this compound has been used to study the structure and function of drug molecules.

作用機序

Target of Action

The primary targets of 7-Fluoroquinoline-2-carbaldehyde, like other fluoroquinolones, are the bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are vital for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

This compound interacts with its targets by stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV . This stabilization forms a ternary complex of the drug, enzyme, and DNA, which blocks the progress of the replication fork . The cytotoxicity of fluoroquinolones is likely a two-step process involving the conversion of the topoisomerase-quinolone-DNA complex to an irreversible form and the generation of a double-strand break by denaturation of the topoisomerase .

Biochemical Pathways

The action of this compound affects the biochemical pathways related to DNA synthesis and metabolism . By inhibiting DNA gyrase and topoisomerase IV, it disrupts DNA replication and transcription, leading to bacterial cell death .

Pharmacokinetics

Fluoroquinolones, in general, are known for their excellent absorption and bioavailability, broad-spectrum antibacterial activity, and favorable safety profiles .

Result of Action

The result of the action of this compound is the inhibition of bacterial growth and proliferation. By interfering with the enzymes necessary for bacterial DNA replication, it leads to bacterial cell death .

実験室実験の利点と制限

The main advantage of 7-Fluoroquinoline-2-carbaldehyde is its versatility in the laboratory. It can be used as a starting material for the synthesis of a variety of heterocyclic compounds. Additionally, this compound is relatively stable and can be stored for long periods of time. The main limitation of this compound is its reactivity, which can make it difficult to handle in the laboratory.

将来の方向性

There are several potential future directions for 7-Fluoroquinoline-2-carbaldehyde. These include further studies on its mechanism of action and biochemical and physiological effects. Additionally, further studies on its synthesis and use as a starting material for the synthesis of heterocyclic compounds are needed. Finally, further studies on its potential use as a pro-drug are needed.

合成法

7-Fluoroquinoline-2-carbaldehyde is typically synthesized through a two-step process. The first step involves the reaction of 2-fluoroquinoline with an aldehyde in the presence of a base, such as sodium hydroxide, to form a Schiff base. The second step involves the reduction of the Schiff base to yield this compound. This two-step process is simple and efficient and can be carried out at room temperature.

生化学分析

Cellular Effects

It is known that quinolines can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Quinolines exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Quinolines are known to interact with various enzymes and cofactors .

特性

IUPAC Name |

7-fluoroquinoline-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO/c11-8-3-1-7-2-4-9(6-13)12-10(7)5-8/h1-6H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAZQQQRWCZMBQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=N2)C=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Bromo-6-iodoimidazo[1,2-a]pyridine](/img/structure/B6357484.png)